Welcome to the BenchChem Online Store!
molecular formula C13H15ClO2 B601226 4-(4-Chlorophenyl)cyclohexanecarboxylic acid CAS No. 1346600-43-8

4-(4-Chlorophenyl)cyclohexanecarboxylic acid

Cat. No. B601226
M. Wt: 238.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096567B2

Procedure details

To a solution of 4-(4-chlorophenyl)cyclohexanecarboxylic acid (1.01 g, 4.231 mmol) and triethylamine (0.5897 ml, 4.231 mmol) in tert-butanol (22 ml) was added diphenyl phosphorazidate (0.9147 ml, 4.231 mmol), and the reaction was heated to reflux for 16 hours. The reaction was diluted with EtOAc and washed with 1M hydrochloric acid, saturated sodium bicarbonate, and saturated sodium chloride. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The crude material was on a Biotage SP1 system eluting with a linear gradient of 5-50% EtOAc in hexanes to yield 760 mg of the title compound (57% yield).
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
0.5897 mL
Type
reactant
Reaction Step One
Name
diphenyl phosphorazidate
Quantity
0.9147 mL
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
57%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]2[CH2:13][CH2:12][CH:11](C(O)=O)[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.C([N:19]([CH2:22]C)CC)C.P(N=[N+]=[N-])(=O)(OC1C=CC=CC=1)[O:25]C1C=CC=CC=1.[C:43]([OH:47])([CH3:46])([CH3:45])[CH3:44]>CCOC(C)=O>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH2:9][CH2:10][CH:11]([NH:19][C:22](=[O:25])[O:47][C:43]([CH3:46])([CH3:45])[CH3:44])[CH2:12][CH2:13]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1.01 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1CCC(CC1)C(=O)O
Name
Quantity
0.5897 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
diphenyl phosphorazidate
Quantity
0.9147 mL
Type
reactant
Smiles
P(OC1=CC=CC=C1)(OC1=CC=CC=C1)(=O)N=[N+]=[N-]
Name
Quantity
22 mL
Type
reactant
Smiles
C(C)(C)(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 16 hours
Duration
16 h
WASH
Type
WASH
Details
washed with 1M hydrochloric acid, saturated sodium bicarbonate, and saturated sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
WASH
Type
WASH
Details
eluting with a linear gradient of 5-50% EtOAc in hexanes

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1CCC(CC1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 760 mg
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.